![molecular formula C15H9ClN4 B2515454 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-79-5](/img/structure/B2515454.png)
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound consists of a triazole ring fused to a quinazoline ring, with a chlorophenyl group attached at the 3-position of the triazole ring.
Mechanism of Action
Target of Action
The primary targets of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cell signaling pathways they are involved in .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The disruption of these pathways can lead to the inhibition of cancer cell proliferation and the induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good binding affinities and drug-likeness, suggesting that this compound may also have favorable pharmacokinetic properties .
Result of Action
The inhibition of c-Met and VEGFR-2 kinases by this compound results in the disruption of cell signaling pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis . This can result in the reduction of tumor growth and potentially the regression of the tumor .
Biochemical Analysis
Biochemical Properties
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline plays a crucial role in biochemical reactions, primarily through its interaction with DNA and topoisomerase II (Topo II). This compound acts as a DNA intercalator, inserting itself between DNA base pairs, which leads to significant structural changes in the DNA helix . These changes include elongation, increased stiffness, and alterations in the helix twist angle . Additionally, this compound inhibits the catalytic activity of topoisomerase II, an enzyme essential for DNA replication and cell division . This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis, a programmed cell death mechanism, by increasing the levels of pro-apoptotic proteins such as BAX and decreasing the levels of anti-apoptotic proteins like Bcl-2 . Furthermore, this compound arrests cell growth at the S and G2/M phases of the cell cycle, thereby inhibiting cell proliferation . These effects are particularly pronounced in cancer cell lines such as HCT-116 and HepG2 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the DNA-topoisomerase II complex, stabilizing the transient DNA breaks introduced by the enzyme during its catalytic cycle . This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA damage and subsequent cell death . Additionally, the compound’s intercalation into DNA disrupts the normal function of the DNA replication machinery, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating the use of combination therapies to maintain its efficacy . Long-term studies have also shown that the compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . The metabolic pathways of this compound also influence its pharmacokinetic properties, including its half-life and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are critical for the compound’s therapeutic efficacy, as they determine its concentration at the target sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and topoisomerase II . The compound’s localization is facilitated by its planar aromatic structure, which allows it to intercalate into the DNA helix . Additionally, post-translational modifications and targeting signals may influence the compound’s distribution within different nuclear compartments .
Preparation Methods
The synthesis of 3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-aminobenzonitrile to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazoloquinazoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted reactions and metal-catalyzed reactions to improve yield and efficiency .
Chemical Reactions Analysis
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but often include modified triazoloquinazoline derivatives with potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
3-(3-Chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Exhibits DNA intercalation properties and anticancer activities.
[1,2,4]Triazolo[4,3-c]quinazolines: A broader class of compounds with diverse biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against the PCAF bromodomain, making it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4/c16-11-5-3-4-10(8-11)14-18-19-15-12-6-1-2-7-13(12)17-9-20(14)15/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMPAMJELAXPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
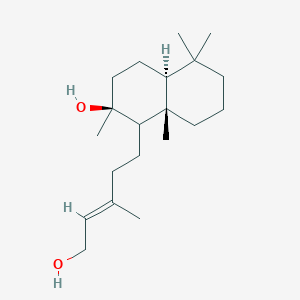
![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)
![1-(piperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2515376.png)
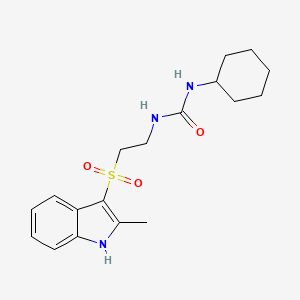
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2515380.png)
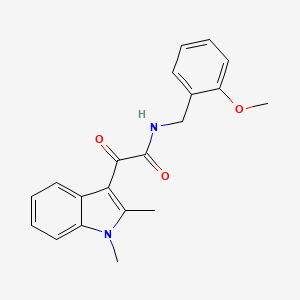
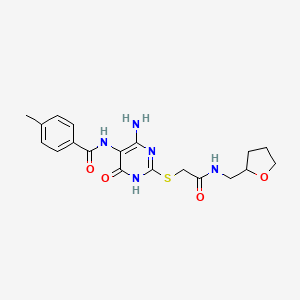
![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2515386.png)
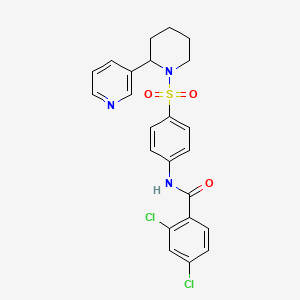
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2515389.png)
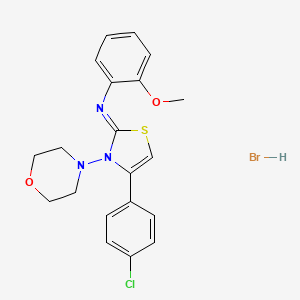
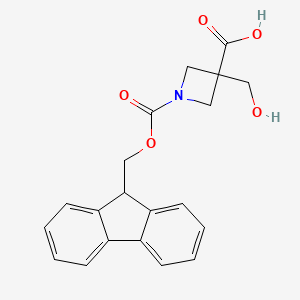
![2-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2515392.png)
